molecular formula C17H33O2- B1258972 2-Methylhexadecanoate

2-Methylhexadecanoate

Cat. No.: B1258972
M. Wt: 269.4 g/mol
InChI Key: AXPAUZGVNGEWJD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylhexadecanoate, also known as methyl this compound (CAS 2490-53-1), is a branched-chain fatty acid methyl ester with the molecular formula C₁₈H₃₆O₂ and a molecular weight of 284.48 g/mol . Structurally, it consists of a hexadecanoic acid backbone (16 carbons) with a methyl group (-CH₃) attached to the second carbon, esterified with a methyl group at the terminal carboxylate (Figure 1). Its IUPAC name is methyl this compound, and it is synonymously referred to as methyl 2-methylpalmitate .

This compound is of interest in organic synthesis, fragrance formulation, and lipid biochemistry due to its branched structure, which influences physical properties like melting point, solubility, and oxidative stability compared to linear esters .

Properties

Molecular Formula

C17H33O2-

Molecular Weight

269.4 g/mol

IUPAC Name

2-methylhexadecanoate

InChI

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17(18)19/h16H,3-15H2,1-2H3,(H,18,19)/p-1

InChI Key

AXPAUZGVNGEWJD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCC(C)C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Isomers

2-Methylhexadecanoate belongs to a group of methyl-branched hexadecanoate esters. Its closest structural analogs are positional isomers differing in methyl group placement along the carbon chain. Key isomers include:

Table 1: Comparison of Methyl-Branched Hexadecanoate Isomers

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Methyl Position Notes/Sources
Methyl this compound 2490-53-1 C₁₈H₃₆O₂ 284.48 C-2
Methyl 14-methylhexadecanoate 2490-49-5 C₁₈H₃₆O₂ 284.48 C-14
Methyl 15-methylhexadecanoate 6929-04-0 C₁₈H₃₆O₂ 284.48 C-15

Key Differences and Implications:

This positioning may also lower melting points relative to linear esters due to disrupted crystal packing . 14- and 15-Methylhexadecanoate: Methyl groups near the chain terminus (C-14/C-15) mimic properties of iso- and anteiso-branched fatty acids found in biological systems. These isomers are expected to have lower melting points than the C-2 analog due to reduced van der Waals interactions .

Biological Relevance: Branched-chain fatty acids like 15-methylhexadecanoate are precursors for microbial membrane lipids, where branching confers fluidity at lower temperatures. In contrast, this compound’s proximity to the ester group may limit its role in lipid bilayers but enhance stability in synthetic applications .

Synthetic and Industrial Applications: this compound: Used in fragrance blends and as a specialty solvent due to its mild odor and resistance to oxidation . 14-/15-Methylhexadecanoate: Potential applications in biofuels or lubricants, where branching improves low-temperature performance .

Comparison with Other Esters

While structural isomers are the most direct analogs, other esters with related backbones include:

Table 2: Comparison with Functionalized Esters

Compound Name CAS Number Molecular Formula Key Functional Groups Applications/Sources
2-(Hexadecanoyloxy)-1-[(phosphonooxy)methyl]ethyl hexadecanoate 7091-44-3 C₃₅H₆₉O₈P Phosphate, dual ester Lipid metabolism studies
2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl hexadecanoate 65186-10-9 C₃₆H₇₁NO₄ Hydroxyethyl, amide Surfactant or drug delivery

These compounds exhibit greater structural complexity, with functional groups enabling roles in biochemistry (e.g., phospholipid analogs) or industrial chemistry (e.g., surfactants).

Research Findings and Data Gaps

  • Synthesis: this compound is synthesized via esterification of 2-methylhexadecanoic acid, a process optimized for high yield in non-polar solvents .
  • Data Needs : Comparative studies on melting points, solubility, and enzymatic degradation of positional isomers are scarce, highlighting a gap for future research.

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